molecular formula C13H20N2O3S2 B7466325 N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide

N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide

カタログ番号 B7466325
分子量: 316.4 g/mol
InChIキー: CMYJJUOBLRPZEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first developed by Pfizer and received approval from the US Food and Drug Administration (FDA) in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential future applications.

作用機序

N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, which are involved in tumor angiogenesis, proliferation, and survival. It also inhibits the activity of the receptor tyrosine kinase FLT3, which is commonly mutated in acute myeloid leukemia. By inhibiting these receptors, this compound reduces the growth and survival of cancer cells and inhibits the formation of new blood vessels in tumors.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It inhibits the activity of multiple receptor tyrosine kinases, which leads to reduced tumor growth and angiogenesis. It also inhibits the activity of FLT3, which is commonly mutated in acute myeloid leukemia. This compound has been shown to have immunomodulatory effects, such as increasing the number of natural killer cells and T cells in tumors. It has also been shown to have anti-inflammatory effects, such as reducing the production of cytokines and chemokines.

実験室実験の利点と制限

N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, this compound also has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. It can also have off-target effects, which can complicate data interpretation.

将来の方向性

There are several potential future directions for the study of N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide. One area of research is the development of new synthesis methods to improve yield and purity. Another area of research is the identification of new targets for this compound, which could expand its potential applications. There is also interest in developing combination therapies that include this compound with other drugs to increase efficacy and reduce toxicity. Finally, there is ongoing research to better understand the mechanism of action of this compound and its effects on the immune system.

合成法

The synthesis of N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide involves several steps, including the reaction of 4-methylpiperidine with ethyl 2-bromoacetate to form ethyl 2-(4-methylpiperidin-1-yl)acetate. This compound is then reacted with thionyl chloride to form ethyl 2-(4-methylpiperidin-1-yl)acetyl chloride, which is subsequently reacted with 2-aminothiophene-3-sulfonamide to form this compound. This synthesis method has been optimized and modified in various ways to improve yield and purity.

科学的研究の応用

N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). These receptors are involved in tumor angiogenesis, proliferation, and survival, making them attractive targets for cancer therapy. This compound has also been investigated for its potential use in other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.

特性

IUPAC Name

N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-11-5-7-15(8-6-11)12(16)10-14(2)20(17,18)13-4-3-9-19-13/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYJJUOBLRPZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。